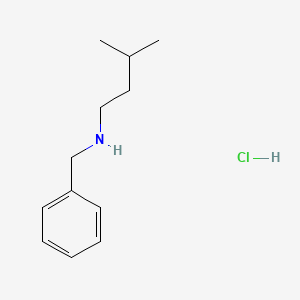![molecular formula C11H12F3NO2 B6265968 (3R)-3-[4-(trifluoromethoxy)phenyl]butanamide CAS No. 1267622-40-1](/img/no-structure.png)
(3R)-3-[4-(trifluoromethoxy)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “(3R)-3-[4-(trifluoromethoxy)phenyl]butanamide” is a derivative of 4-(trifluoromethoxy)phenyl isocyanate . Isocyanates are a family of highly reactive, low molecular weight chemicals. They are widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers, and are increasingly used in the automobile industry, autobody repair, and building insulation materials .
Molecular Structure Analysis
The molecular structure of this compound would likely include a butanamide backbone with a 4-(trifluoromethoxy)phenyl group attached. The exact structure would depend on the stereochemistry at the 3rd carbon in the butanamide backbone .Chemical Reactions Analysis
Isocyanates, such as 4-(trifluoromethoxy)phenyl isocyanate, are known to react with compounds containing active hydrogens, such as alcohols, amines, and water . The specific reactions that “this compound” would undergo would depend on the conditions and the other compounds present.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. For example, 4-(trifluoromethoxy)phenyl isocyanate is a clear colorless liquid with a boiling point of 78 °C/22 mmHg and a specific gravity of 1.36 .Safety and Hazards
Isocyanates, such as 4-(trifluoromethoxy)phenyl isocyanate, are known to be toxic if swallowed or inhaled, and can cause skin and eye irritation . They are also combustible liquids . It’s likely that “(3R)-3-[4-(trifluoromethoxy)phenyl]butanamide” would have similar hazards, but specific safety data would depend on its exact molecular structure.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-3-[4-(trifluoromethoxy)phenyl]butanamide involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-trifluoromethoxybenzaldehyde", "3-bromobutan-1-amine", "Sodium triacetoxyborohydride", "Acetic acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 4-(trifluoromethoxy)benzyl alcohol by reducing 4-trifluoromethoxybenzaldehyde with sodium triacetoxyborohydride in methanol.", "Step 2: Protection of the alcohol group by reacting with acetic anhydride in the presence of pyridine to form 4-(trifluoromethoxy)benzyl acetate.", "Step 3: Bromination of 3-butan-1-amine with bromine in acetic acid to form 3-bromobutan-1-amine.", "Step 4: Coupling of 4-(trifluoromethoxy)benzyl acetate with 3-bromobutan-1-amine in the presence of sodium hydroxide to form (3R)-3-[4-(trifluoromethoxy)phenyl]butan-1-ol.", "Step 5: Conversion of the alcohol group to amide by reacting with acetic anhydride and pyridine to form (3R)-3-[4-(trifluoromethoxy)phenyl]butanamide.", "Step 6: Purification of the product by extraction with ethyl acetate and water." ] } | |
CAS-Nummer |
1267622-40-1 |
Molekularformel |
C11H12F3NO2 |
Molekulargewicht |
247.2 |
Reinheit |
97 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



